molecular formula C12H14O4 B3043416 3-(Tetrahydropyran-4-yloxy)benzoic acid CAS No. 862088-66-2

3-(Tetrahydropyran-4-yloxy)benzoic acid

Cat. No.: B3043416
CAS No.: 862088-66-2
M. Wt: 222.24 g/mol
InChI Key: KFTLNTTVWSBYEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Tetrahydropyran-4-yloxy)benzoic acid: is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol It is characterized by the presence of a benzoic acid moiety substituted with a tetrahydropyran-4-yloxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Tetrahydropyran-4-yloxy)benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with tetrahydropyran in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions. The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 60-80°C)

    Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid

    Solvent: Common solvents include dichloromethane or toluene

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(Tetrahydropyran-4-yloxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The tetrahydropyran-4-yloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylate derivatives

    Reduction: Alcohols or aldehydes

    Substitution: Various substituted benzoic acid derivatives

Scientific Research Applications

3-(Tetrahydropyran-4-yloxy)benzoic acid has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Tetrahydropyran-4-yloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

  • 3-(Tetrahydrofuran-4-yloxy)benzoic acid
  • 3-(Tetrahydropyran-4-yloxy)phenol
  • 3-(Tetrahydropyran-4-yloxy)benzaldehyde

Comparison:

  • 3-(Tetrahydropyran-4-yloxy)benzoic acid is unique due to its specific substitution pattern and the presence of both a benzoic acid and tetrahydropyran moiety.
  • Compared to 3-(Tetrahydrofuran-4-yloxy)benzoic acid , the tetrahydropyran ring provides different steric and electronic properties, influencing reactivity and biological activity.
  • 3-(Tetrahydropyran-4-yloxy)phenol and 3-(Tetrahydropyran-4-yloxy)benzaldehyde differ in their functional groups, leading to variations in chemical behavior and applications.

Properties

IUPAC Name

3-(oxan-4-yloxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c13-12(14)9-2-1-3-11(8-9)16-10-4-6-15-7-5-10/h1-3,8,10H,4-7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTLNTTVWSBYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prepared from 4-hydroxy-tetrahydropyrane and ethyl 3-hydroxybenzoate. LC-MS (m/z): 245 (M−23 (Na)).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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